

experimental protocol for neutralization synthesis of disodium maleate

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Compound of Interest		
Compound Name:	Disodium maleate	
Cat. No.:	B1238016	Get Quote

Application Note: Neutralization Synthesis of Disodium Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Disodium maleate** is the disodium salt of maleic acid, a compound with applications in various industrial and pharmaceutical processes, including its use as an excipient in drug formulations and as a research chemical.[1] The most straightforward and common method for its synthesis is the direct neutralization of maleic acid with a sodium base, such as sodium hydroxide.[1] This process involves the reaction of the two carboxylic acid groups of maleic acid with two equivalents of the base to form the corresponding salt and water. This document provides a detailed experimental protocol for this synthesis, along with expected quantitative data and a workflow visualization.

Reaction Scheme: The synthesis proceeds via the following neutralization reaction:

C₄H₄O₄ (Maleic Acid) + 2 NaOH (Sodium Hydroxide) → C₄H₂Na₂O₄ (**Disodium Maleate**) + 2 H₂O (Water)[1]

Alternatively, maleic anhydride can be used as a starting material, which first hydrolyzes in water to form maleic acid before neutralization.[2][3]

Quantitative Data Summary



The following table summarizes the key quantitative parameters for a representative laboratoryscale synthesis of **disodium maleate**.

Parameter	Value	Reference / Note
Reactants		
Maleic Acid (C ₄ H ₄ O ₄)	11.61 g (0.1 mol)	Stoichiometric calculation
Sodium Hydroxide (NaOH)	8.00 g (0.2 mol)	Stoichiometric calculation
Deionized Water	~200 mL	As solvent
Product		
Chemical Name	Disodium maleate	[4]
Molecular Formula	C4H2Na2O4	[4]
Molecular Weight	160.04 g/mol (anhydrous)	[4]
Theoretical Yield	16.00 g	Stoichiometric calculation
Appearance	White crystalline powder	[1]
Melting Point	138-139 °C	[1]
Purity (Typical)	>98%	[5]
pH (50 g/L solution)	7.0 - 9.0	[1]

Experimental Protocol

This protocol details the laboratory procedure for the neutralization synthesis of **disodium maleate** from maleic acid and sodium hydroxide.

- 1. Materials and Reagents:
- Maleic Acid (C₄H₄O₄), ≥99% purity
- Sodium Hydroxide (NaOH), pellets or powder, ≥98% purity
- Deionized Water



- Ethanol (for washing, optional)
- 500 mL Beaker or Erlenmeyer flask
- 250 mL Beaker
- Magnetic stirrer and stir bar
- pH meter or pH indicator strips
- Glass stirring rod
- Büchner funnel and filter flask
- Filter paper
- Drying oven or desiccator
- Spatula and weighing balance
- 2. Procedure:
- a. Preparation of Solutions:
- Sodium Hydroxide Solution: Carefully weigh 8.00 g of sodium hydroxide pellets and dissolve them in approximately 100 mL of deionized water in a 250 mL beaker. Stir the mixture until the NaOH is completely dissolved. Caution: This process is exothermic; the solution will become hot. Allow the solution to cool to room temperature.
- Maleic Acid Solution: In a separate 500 mL beaker, weigh 11.61 g of maleic acid. Add approximately 100 mL of deionized water and stir using a magnetic stirrer until the maleic acid is fully dissolved.
- b. Neutralization Reaction:
- Place the beaker containing the maleic acid solution on the magnetic stirrer.



- Begin slowly adding the cooled sodium hydroxide solution to the maleic acid solution in small portions using a pipette or burette.
- Monitor the pH of the reaction mixture continuously using a calibrated pH meter or pH strips.
- Continue adding the NaOH solution until the pH of the mixture stabilizes between 7.0 and 9.0, indicating the complete neutralization of the acid.[1]

c. Isolation and Purification:

- Reduce the volume of the resulting disodium maleate solution by gentle heating on a hot
 plate to concentrate the solution and induce crystallization. Do not boil vigorously.
- Once crystals begin to form or the solution is sufficiently concentrated, remove it from the heat and allow it to cool slowly to room temperature.
- For improved crystal yield, place the beaker in an ice bath for 30-60 minutes.
- Collect the white crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any remaining impurities.
- Dry the purified **disodium maleate** crystals in a drying oven at 60-80°C until a constant weight is achieved, or in a desiccator under vacuum.

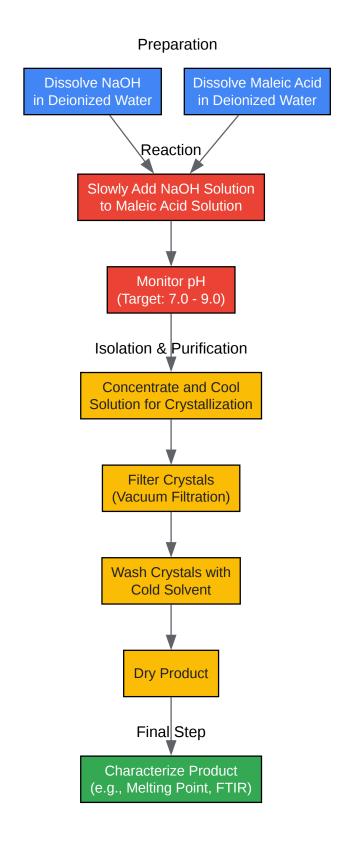
3. Characterization:

- Melting Point: Determine the melting point of the dried product. The literature value is 138-139 °C.[1]
- Spectroscopy: Confirm the identity of the compound using techniques such as FTIR or NMR spectroscopy, comparing the obtained spectra with reference data.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **disodium** maleate.





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Caption: Workflow for the neutralization synthesis of disodium maleate.



Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Sodium hydroxide is corrosive and can cause severe burns. Handle with extreme care.
- Maleic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.
- The neutralization reaction is exothermic and can generate heat. Perform the addition of NaOH solution slowly and with cooling if necessary.
- All procedures should be carried out in a well-ventilated fume hood.

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